molecular formula C14H9FN2O2 B3139677 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one CAS No. 477854-00-5

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one

Cat. No.: B3139677
CAS No.: 477854-00-5
M. Wt: 256.23 g/mol
InChI Key: ZJRYLLUSHLIXLF-UHFFFAOYSA-N
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Description

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazine ring fused with a 4-fluoroaniline moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4,5-bis(4-fluoroanilino)phthalimide, have been reported to selectively inhibit the epidermal growth factor receptor (egfr) tyrosine protein kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation.

Mode of Action

Similar compounds like 4,5-bis(4-fluoroanilino)phthalimide inhibit the egfr tyrosine protein kinase, blocking signal transduction from the egf receptor . This inhibition can lead to a decrease in cell proliferation and an increase in cell differentiation.

Biochemical Pathways

Inhibition of egfr tyrosine protein kinase can affect multiple downstream pathways, including the mapk, akt, and jnk pathways . These pathways are involved in cell proliferation, survival, and differentiation.

Result of Action

Inhibition of egfr tyrosine protein kinase can lead to decreased cell proliferation and increased cell differentiation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-fluoroaniline with a suitable benzoxazine precursor. One common method involves the condensation of 4-fluoroaniline with 2-chlorobenzoxazine under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-fluoroaniline: A precursor in the synthesis of 2-(4-fluoroanilino)-4H-3,1-benzoxazin-4-one, used in various chemical reactions and applications.

    4-(trifluoromethyl)aniline: Similar in structure but with different substituents, leading to varied chemical properties and applications.

    3-chloro-4-fluoroaniline: Another structurally related compound with distinct reactivity and uses.

Uniqueness

This compound stands out due to its unique combination of a benzoxazine ring and a 4-fluoroaniline moiety. This structural feature imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-fluoroanilino)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-9-5-7-10(8-6-9)16-14-17-12-4-2-1-3-11(12)13(18)19-14/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRYLLUSHLIXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501231663
Record name 2-[(4-Fluorophenyl)amino]-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477854-00-5
Record name 2-[(4-Fluorophenyl)amino]-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477854-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Fluorophenyl)amino]-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501231663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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